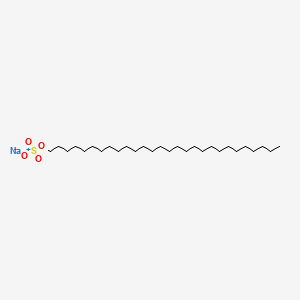

Sodium octacosyl sulphate

描述

属性

CAS 编号 |

71317-47-0 |

|---|---|

分子式 |

C28H57NaO4S |

分子量 |

512.8 g/mol |

IUPAC 名称 |

sodium;octacosyl sulfate |

InChI |

InChI=1S/C28H58O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32-33(29,30)31;/h2-28H2,1H3,(H,29,30,31);/q;+1/p-1 |

InChI 键 |

CGQPFDZORYUARU-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

其他CAS编号 |

71317-47-0 |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies for Very Long Chain Alkyl Sulfates

Established Synthetic Routes for Long-Chain Alkyl Sulfates

The creation of very long chain alkyl sulfates hinges on the effective sulfation of the corresponding long-chain alcohol. The process involves attaching a sulfate (B86663) group to the terminal oxygen of a precursor molecule like octacosanol (B124162) to yield octacosyl sulfate, which is then neutralized.

Sulfation Reaction Mechanisms and Reagent Selection for High Alkyl Chain Lengths

The fundamental reaction for producing alkyl sulfates is the esterification of an alcohol with a sulfating agent. The mechanism involves a nucleophilic attack by the alcohol's hydroxyl group on the sulfur atom of the sulfating agent. For very long chain alcohols such as octacosanol, the selection of the appropriate sulfating reagent is critical to ensure high yield and purity while avoiding unwanted side reactions.

Commonly employed sulfating agents include:

Sulfur Trioxide (SO₃): Often used in industrial-scale production, SO₃ is a powerful and efficient sulfating agent. scispace.com The reaction is highly exothermic and rapid, which can lead to charring and discoloration, particularly with long-chain alcohols. scispace.com To mitigate this, the reaction is often performed in a falling film reactor where the alcohol reacts with vaporized SO₃ diluted with an inert gas like nitrogen or air. scispace.comresearchgate.net

Chlorosulfonic Acid (ClSO₃H): Another strong sulfating agent, chlorosulfonic acid, can also be used. However, like SO₃, its high reactivity can cause side reactions. google.com

Sulfuric Acid (H₂SO₄): While readily available, concentrated sulfuric acid is generally less suitable for high molecular weight alcohols. The reaction produces water as a byproduct, which limits the yield to around 65% with equimolar concentrations. nih.gov Furthermore, its strong acidic and oxidizing nature can lead to dehydration of the alcohol and degradation of the product. nih.gov

SO₃ Complexes: To moderate the reactivity of sulfur trioxide, it is often complexed with Lewis bases. Reagents like pyridine-sulfur trioxide researchgate.net and triethylamine-SO₃ nih.gov are milder and offer greater selectivity. These complexes are particularly useful for sulfating sensitive substrates, including long-chain alcohols, as they reduce the risk of side reactions and yield a cleaner product. nih.gov

Sulfamic Acid (H₂NSO₃H): This reagent is less reactive than other options and is typically considered when others fail. However, its use for sulfating long-chain primary alcohols can result in poor yields and dark-colored products. nih.gov The addition of catalysts like urea (B33335) can sometimes improve the outcome. google.comnih.gov

The choice of reagent is a trade-off between reactivity, cost, and the need to preserve the integrity of the ultra-long alkyl chain. For a C28 alcohol, milder SO₃ complexes would be a preferred laboratory-scale method to achieve controlled sulfation.

Challenges in the Controlled Synthesis of Ultra-Long Chain Alkyl Sulfates

The synthesis of compounds like sodium octacosyl sulphate is fraught with difficulties that intensify with increasing alkyl chain length.

Key challenges include:

Side Reactions: The high temperatures and potent reagents often required for sulfation can promote undesirable side reactions. Dehydration, oxidation, and non-selective sulfation are significant concerns that can lead to a complex mixture of impurities and a lower yield of the desired product. nih.govgoogle.com.na

Purification: The introduction of the highly polar sulfate group drastically changes the molecule's physicochemical properties, converting it from a nonpolar, water-insoluble alcohol to a water-soluble surfactant. nih.gov This transformation complicates the purification process, as isolating the final product from the aqueous reaction mixture and removing inorganic salts can be challenging. nih.gov

Product Quality: The harsh conditions of sulfation can lead to the formation of discolored byproducts, which are difficult to remove and impact the quality of the final surfactant. scispace.com

Lability of the Sulfate Group: The sulfate ester bond is susceptible to hydrolysis under acidic conditions and at elevated temperatures. nih.gov This instability means that sulfation must often be the final step in a synthetic sequence, as the sulfate group may not tolerate subsequent chemical transformations. nih.gov

| Challenge | Description | Primary Cause/Concern | Relevant Sources |

|---|---|---|---|

| Side Reactions | Formation of unwanted byproducts during sulfation. | Harsh reagents (e.g., H₂SO₄, SO₃) causing dehydration, oxidation, and charring. | scispace.comnih.govgoogle.com.na |

| Purification Difficulty | Complex separation of the final product from reagents and byproducts. | Drastic change in solubility upon sulfation; removal of inorganic salts from aqueous solutions. | nih.gov |

| Product Discoloration | Generation of dark-colored impurities. | Highly exothermic reactions leading to charring of the organic material. | scispace.com |

| Sulfate Group Lability | The sulfate ester bond can be easily broken. | Sensitivity to acidic conditions and high temperatures, leading to hydrolysis. | nih.gov |

Advanced Derivatization Techniques for Tailored Alkyl Sulfate Structures

Beyond direct synthesis, derivatization techniques allow for the creation of alkyl sulfates with tailored properties. These advanced methods focus on either modifying the molecule post-synthesis or incorporating it into larger, functional systems.

Semisynthetic Approaches for Functionalized Derivatives

"Semisynthetic" can refer to the modification of a synthesized molecule or the use of biological systems to create precursors. While performing functional group transformations after the sulfate group has been introduced is difficult due to its reactivity and the molecule's altered solubility, nih.gov derivatization of the precursor alcohol is a more viable strategy.

Precursor Functionalization: The long alkyl chain of octacosanol can be functionalized before the sulfation step. This allows for the introduction of various chemical groups (e.g., esters, amides, other alkyl chains) along the C28 backbone, which would not be possible after sulfation.

Enzymatic Functionalization: A modern semisynthetic approach involves using enzymes to create tailored precursors. nih.govdtu.dk For example, lipases or oxidases could be used to introduce specific functional groups, such as hydroxyl or carboxyl groups, at specific positions on the long alkyl chain. nih.govdtu.dk This functionalized alcohol can then be sulfated to produce a highly specialized anionic surfactant. This method offers high specificity and avoids the harsh conditions of traditional chemical synthesis.

Derivatization is also a key technique in the analysis of alkyl sulfates, where reagents are used to modify the molecule to make it suitable for detection by methods like liquid chromatography-mass spectrometry (LC/MS). nih.govresearchgate.net

Controlled Synthesis in Macromolecular Systems (e.g., Polymer Nanoparticle Formation)

A sophisticated application and derivatization strategy for alkyl sulfates is their use as "surfactant monomers" or "surfmers" in the synthesis of macromolecular structures like polymer nanoparticles. This approach avoids the need for adding free surfactants, which can be difficult to remove from the final product. nih.govacs.org

In this method, a monomer containing the desired alkyl sulfate structure, such as a hypothetical "octacosyl sulphate methacrylate," would be synthesized. This surfmer is then co-polymerized with other monomers (e.g., styrene) in a process like miniemulsion polymerization. nih.govsemanticscholar.org

Mechanism of Stabilization: The alkyl sulfate portion of the copolymerized surfmer acts as a stabilizer. The hydrophobic C28 tail remains within the forming polymer nanoparticle, while the negatively charged sulfate head group extends into the aqueous phase, providing electrostatic repulsion that prevents the nanoparticles from aggregating. nih.gov

Control over Nanoparticle Properties: Research has shown that the properties of the resulting polymer nanoparticles can be precisely controlled. By varying the molar ratio of the alkyl sulfate-functionalized monomer, it is possible to tune the final particle size and surface charge. nih.gov Higher concentrations of the sulfated monomer generally lead to smaller and more stable nanoparticles. nih.gov

Advanced Synthesis Platforms: Microfluidic systems offer a platform for the highly controlled synthesis of such polymeric nanoparticles. By enabling rapid and tunable mixing of the polymer and solvent phases, microfluidics can optimize nanoparticle size, improve polydispersity (uniformity), and control the encapsulation of active agents. acs.org

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Alkyl Sulfate Research

Vibrational Spectroscopic Techniques for Molecular Structure and Conformational Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, serves as a fundamental tool for probing the molecular structure of alkyl sulphates. These methods are highly sensitive to the specific vibrational modes of functional groups and the conformational state of the hydrocarbon chain.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the primary functional groups within the sodium octacosyl sulphate structure. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For this compound, the FT-IR spectrum is dominated by absorptions from the alkyl chain and the sulphate headgroup.

The long polymethylene chain gives rise to characteristic C-H stretching vibrations, typically observed in the 2850-2960 cm⁻¹ region. researchgate.net The sulphate group produces strong, distinct absorption bands due to the stretching of its S=O and C-O-S bonds. nih.govspectroscopyonline.com The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and are key identifiers for the sulphate moiety. nih.gov Studies on similar long-chain compounds show that the environment, such as incorporation into a crystal lattice or interaction with other molecules, can influence the precise position and shape of these peaks. mdpi.comnih.gov

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkyl Chain (CH₂) | Asymmetric Stretching | ~2920 |

| Alkyl Chain (CH₂) | Symmetric Stretching | ~2850 |

| Alkyl Chain (CH₂) | Scissoring | ~1470 |

| Sulphate (S=O) | Asymmetric Stretching | ~1215-1280 |

| Sulphate (S=O) | Symmetric Stretching | ~1050-1080 |

This table presents representative data based on the analysis of analogous long-chain alkyl sulphates.

Raman spectroscopy is exceptionally well-suited for analyzing the conformational order of the long octacosyl chain. Unlike FT-IR, Raman scattering is particularly sensitive to the vibrations of the non-polar C-C backbone and is less affected by water, making it ideal for studying aqueous solutions. columbia.eduacs.org

The C-H stretching region (2800–3000 cm⁻¹) and the C-C skeletal vibration region (1000-1150 cm⁻¹) are especially informative. researchgate.net The relative intensities of specific peaks in these regions can be used to quantify the ratio of trans to gauche conformers along the alkyl chain. columbia.eduacs.org In a highly ordered state, such as the solid crystalline form, the octacosyl chain is expected to adopt a predominantly all-trans conformation, resulting in sharp, well-defined Raman bands. columbia.edu In a disordered state, like in solution above the critical micelle concentration, the appearance of bands associated with gauche conformers indicates a more liquid-like and flexible alkyl chain core within the micellar structure. columbia.eduacs.org

Table 2: Key Raman Bands for Alkyl Chain Conformational Analysis

| Wavenumber (cm⁻¹) | Vibrational Assignment | Conformational State |

|---|---|---|

| ~1060 | C-C Skeletal Stretch | trans |

| ~1080 | C-C Skeletal Stretch | gauche |

| ~1130 | C-C Skeletal Stretch | trans |

| ~2850 | CH₂ Symmetric Stretch | trans |

This table outlines characteristic Raman bands used to study conformational dynamics in long alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the chemical environment of each atom in the molecule. Through ¹H-NMR and ¹³C-NMR, a complete structural map of this compound can be assembled.

Proton NMR (¹H-NMR) allows for the identification and quantification of the different types of protons in the this compound molecule based on their unique electronic environments. researchgate.net Three primary signals are expected:

A triplet signal at the highest field (lowest chemical shift) corresponding to the terminal methyl (CH₃) group protons.

A large, complex multiplet signal representing the vast number of methylene (B1212753) (CH₂) groups in the bulk of the alkyl chain.

A distinct triplet at the lowest field (highest chemical shift) for the methylene protons directly attached to the electron-withdrawing sulphate group (α-CH₂-O-). uni-regensburg.de

The integration of these signals provides a ratio of the protons in each environment, confirming the molecule's identity. Changes in chemical shifts upon micellization can also offer insights into the aggregation behavior and the location of different parts of the molecule within the micelle. acs.org

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Terminal CH₃ | Triplet | ~0.8-0.9 |

| Bulk (CH₂)₂₆ | Multiplet | ~1.2-1.4 |

This table presents predicted chemical shifts based on data from analogous long-chain alkyl sulphates in common NMR solvents. uni-regensburg.dersc.org

While ¹H-NMR signals for the bulk methylene groups overlap, Carbon-13 NMR (¹³C-NMR) offers greater spectral dispersion, allowing for the potential resolution of individual carbon signals along the chain, especially those near the chain ends. oregonstate.edu The introduction of an electronegative sulphate group significantly influences the chemical shifts of nearby carbons. nih.gov

The key signals in the ¹³C-NMR spectrum of this compound would include:

The terminal methyl carbon.

A dense cluster of signals for the bulk methylene carbons.

The carbon atom alpha to the sulphate group (C1), which is shifted significantly downfield due to the oxygen atom's deshielding effect.

The carbon atom beta to the sulphate group (C2), which is also distinctly resolved from the bulk.

The precise chemical shifts can be sensitive to the solvent and the conformational state of the alkyl chain. researchgate.net

Table 4: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| Terminal CH₃ (C28) | ~14 |

| Bulk (CH₂)n | ~22-32 |

| C3 (γ to sulphate) | ~26 |

| C2 (β to sulphate) | ~29 |

This table shows predicted chemical shifts based on known values for long-chain alkyl sulphates. uni-regensburg.deoregonstate.edu

Mass Spectrometric Approaches for Molecular Identification and Transformation Product Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and for identifying its potential transformation or degradation products. caltech.edursc.orgpolyu.edu.hk Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing such surfactant molecules.

In negative-ion mode ESI-MS, the primary species detected would be the octacosyl sulphate anion, [C₂₈H₅₇O₄S]⁻, at a mass-to-charge ratio (m/z) corresponding to its molecular weight (497.4 g/mol ). High-resolution mass spectrometry can confirm the elemental composition with high accuracy. polyu.edu.hk

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information. For long-chain alkyl sulphates, fragmentation may occur via charge-remote pathways, leading to cleavage along the alkyl chain, or through the loss of neutral molecules like SO₃. rsc.orgnasa.gov Analysis of these fragments is crucial for studying the products of chemical or biological transformations, such as oxidation, which may introduce hydroxyl or carbonyl groups along the alkyl chain. caltech.edursc.org

Table 5: Expected Mass Spectrometric Data for this compound

| Ion | Formula | Mode | Expected m/z |

|---|---|---|---|

| Parent Anion | [C₂₈H₅₇O₄S]⁻ | ESI- | 497.4 |

This table indicates the expected mass-to-charge ratios for the parent anion and a potential major fragment.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique exceptionally well-suited for the analysis of thermally labile and non-volatile molecules like alkyl sulfates. In the context of this compound, ESI-MS would facilitate the transfer of the intact alkyl sulphate anion from solution into the gas phase for mass analysis.

In negative ion mode, which is standard for anionic surfactants, the primary ion expected for this compound (C₂₈H₅₇O₄SNa) would be the de-sodiated anion [M-Na]⁻. The analysis of other sodium alkyl sulfates, such as sodium lauryl sulfate (B86663) (SLS), frequently shows the corresponding deprotonated molecule [M-H]⁻ or the anion resulting from the loss of the sodium counter-ion. nih.gov ESI is particularly useful as it can produce charged aggregates for study. shu.ac.uk

A key feature of ESI-MS in surfactant analysis is the ability to detect not just the primary analyte ion but also adducts and clusters. For instance, the formation of tightly bound inclusion complexes between sodium dodecyl sulfate and cyclodextrins has been observed to hamper the generation of positively charged SDS multimers during ESI. mdpi.comresearchgate.net When analyzing complex mixtures, ESI-MS can reveal the presence of various homologues and related species. For example, in a study of bioactive alkyl sulfates from tunicates, ESI-MS in negative ion mode was used to identify pseudomolecular ions like [M-Na]⁻ for novel sulfated compounds. rsc.org This capability would be crucial for identifying this compound and any related impurities or degradation products in a sample.

High-Resolution Mass Spectrometry for Complex Organic Mixtures

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like ESI, provides the high mass accuracy and resolving power necessary to analyze complex organic mixtures containing long-chain alkyl sulfates. researchgate.net This precision allows for the determination of elemental compositions and the confident identification of compounds, even in a matrix with numerous other species. For alkyl sulfates, HRMS is critical for distinguishing between homologues with different alkyl chain lengths or isomers, which may have very similar mass-to-charge ratios. psu.edunih.gov

The power of HRMS lies in its ability to measure m/z values to several decimal places, which is essential for differentiating between molecules of identical nominal mass but different elemental formulas. In the analysis of environmental aerosols, for example, UHPLC-ESI-HRMS was used to quantify the decay of dodecyl sulfate and characterize its reaction products. psu.edu This level of precision would be indispensable for confirming the identity of the C₂₈H₅₇O₄S⁻ anion of this compound against other potential isobaric interferences in a complex sample.

Table 1: Theoretical Exact Masses of Selected Long-Chain Alkyl Sulphate Anions ([M-Na]⁻)

| Compound Name | Alkyl Chain | Molecular Formula (Anion) | Theoretical Exact Mass (m/z) |

| Sodium Dodecyl Sulphate | C12 | C₁₂H₂₅O₄S⁻ | 265.1428 |

| Sodium Hexadecyl Sulphate | C16 | C₁₆H₃₃O₄S⁻ | 321.2054 |

| Sodium Octadecyl Sulphate | C18 | C₁₈H₃₇O₄S⁻ | 349.2367 |

| This compound | C28 | C₂₈H₅₇O₄S⁻ | 489.3935 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Separation and Identification of Alkyl Sulfate Homologues and Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone technique for the analysis of surfactant mixtures, as it combines the powerful separation capabilities of LC with the sensitive and specific detection of MS. shu.ac.uk For mixtures containing this compound and its homologues, reversed-phase liquid chromatography (RPLC) is the most common separation mode. In RPLC, analytes are separated primarily based on their hydrophobicity; thus, longer alkyl chains result in longer retention times. This allows for the effective separation of C12, C14, C16, C18, and longer-chain alkyl sulfates within a single chromatographic run. researchgate.net

A study on the simultaneous determination of sodium lauryl sulfate (C12) and sodium laureth sulfate homologues (C12-C16) utilized an LC-MS/MS method with a precursor ion scanning mode. nih.gov This mode is highly specific for molecules containing a sulfate group, as it selectively monitors for precursor ions that produce characteristic fragment ions like SO₃⁻ (m/z 80) or HSO₄⁻ (m/z 97). nih.govacs.org This approach would be highly effective for unequivocally identifying all alkyl sulphate species, including the very-long-chain this compound, in complex commercial or environmental samples. nih.gov The use of different column chemistries, such as C4 or C18, can be optimized to shorten analysis times or improve resolution for specific ranges of alkyl chain lengths. nih.govacs.org

Table 2: Example LC-MS/MS Parameters for Alkyl Sulphate Analysis (Based on methodology for C12-C16 homologues)

| Parameter | Condition | Reference |

| LC Column | RPLC with C4 or C18 stationary phase | nih.govacs.org |

| Mobile Phase A | Water with ammonium (B1175870) acetate (B1210297) or formic acid | nih.govoup.com |

| Mobile Phase B | Acetonitrile or Methanol | nih.govoup.com |

| Elution Mode | Gradient elution | researchgate.nethplc.eu |

| MS Ionization | Electrospray Ionization (ESI), Negative Mode | rsc.orgnih.gov |

| MS Scan Mode | Precursor Ion Scan (monitoring for m/z 80 or 97) | nih.govacs.org |

Chromatographic Separation Techniques for Homologue and Mixture Analysis

Gas Chromatography (GC) and Liquid Chromatography (LC) in Surfactant Characterization

Liquid Chromatography (LC): As established, LC is the premier technique for analyzing non-volatile and high-molecular-weight surfactants like this compound. researchgate.net Reversed-phase HPLC can effectively separate homologous series of alkyl sulfates from C6 to C18, and the principle extends to even longer chains. researchgate.netgcms.cz The choice of stationary phase is critical; C8 columns are suitable for shorter-chain anionic surfactants, while C18 columns are preferred for longer-chain or aromatic surfactants. researchgate.net Mixed-mode chromatography, combining reversed-phase and anion-exchange mechanisms, has also been shown to provide excellent separation for complex anionic surfactant mixtures. gcms.cz

Gas Chromatography (GC): Standard GC analysis of intact this compound is not feasible due to its high molecular weight, polarity, and extremely low volatility. thermofisher.com Analysis of long-chain alkyl sulfates by GC typically requires a derivatization step to convert the analyte into a more volatile form, for example, by converting the sulfonate to a sulfonyl chloride after hydrogenation. phenomenex.com However, even with derivatization, the analysis of compounds with very long alkyl chains (approaching C28) is challenging. High-Temperature GC (HT-GC) has extended the applicability of GC to higher molecular weight compounds (up to ~1500 Da), such as waxes and some surfactants. jyu.fiacs.org For HT-GC, specialized columns and a non-discriminating injection technique, like cool on-column injection, are necessary to handle these heavy compounds and prevent thermal degradation. thermofisher.comjyu.fi

Ion Chromatography for Quantification of Sulfate Species

Ion Chromatography (IC) is the standard method for the analysis and quantification of small inorganic and organic ions. researchgate.net In the context of alkyl sulphate research, its primary role is not to analyze the intact surfactant itself, but to quantify inorganic sulfate (SO₄²⁻) ions. This is crucial for several reasons:

Purity Analysis: To determine the amount of inorganic sodium sulfate present as a byproduct or impurity in the final surfactant product.

Degradation Studies: To measure the rate of hydrolysis or oxidation of the alkyl sulphate by quantifying the amount of sulfate ion released into the solution over time. psu.educriver.com

The technique typically employs an anion-exchange column and a conductivity detector, often with a suppressor to reduce background eluent conductivity and enhance sensitivity. criver.comgrafiati.com IC has been successfully used to quantify sulfate ions in studies of the atmospheric oxidation of sodium dodecyl sulfate, providing critical data on degradation pathways. psu.edu

Microscopy and Scattering Techniques for Morphological and Aggregate Characterization

Microscopy: Scanning Electron Microscopy (SEM) is used to investigate the solid-state morphology of surfactant powders and crystals. For instance, SEM analysis has been used to assess morphological changes to surfaces after treatment with sodium dodecyl sulphate (SDS). whiterose.ac.uk For sodium octadecyl sulphate, SEM could be used to visualize the particle shape, size distribution, and surface texture of the synthesized solid material.

Scattering Techniques: Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the structure of surfactant aggregates (micelles, vesicles, lamellar phases) in solution on the nanometer scale. By analyzing the scattering pattern, one can determine the size, shape, and arrangement of these supramolecular structures. Studies on a homologous series of even-chained n-alkyl sulfates (from C12 to C18) in glycerol (B35011) showed that the lamellar period of the crystalline phase increased uniformly with the alkyl chain length. This predictable relationship allows for extrapolation to estimate the expected behavior of a very-long-chain surfactant like this compound, which would be expected to form larger, more defined lamellar structures due to the increased hydrophobic driving force of the C28 tail.

Table 3: Lamellar Period of n-Alkyl Sulphate-Glycerol Crystal Phases as Determined by SAXS (Data adapted from a study on C12-C18 homologues to illustrate the effect of chain length)

| n-Alkyl Sulphate | Alkyl Chain Length | Lamellar Period (d) / Å |

| Sodium Dodecyl Sulphate | 12 | 34.1 |

| Sodium Tetradecyl Sulphate | 14 | 38.3 |

| Sodium Hexadecyl Sulphate | 16 | 42.6 |

| Sodium Octadecyl Sulphate | 18 | 46.9 |

Source: Adapted from Cosby et al. (2021).

The data clearly demonstrates a linear increase in the lamellar spacing with the addition of each C2 unit. This trend strongly suggests that a C28 alkyl sulphate would form a significantly thicker lamellar structure under similar conditions.

Scanning Electron Microscopy (SEM) for Surface Morphology of Aggregates

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of solid materials at high magnification. scimed.co.uknih.gov In the context of alkyl sulfate research, SEM is employed to examine the morphology of aggregates, such as crystals or precipitates, that form from solution. The technique works by scanning a sample's surface with a focused beam of electrons. scimed.co.uk The interactions between the electrons and the atoms of the sample produce various signals—primarily secondary electrons and backscattered electrons—that are collected by detectors to generate high-resolution images of the surface features. scimed.co.ukanapath.ch

Detailed research findings on the aggregates of long-chain alkyl sulfates reveal intricate structures. For instance, analysis of sodium salt crusts, including sodium sulfate, shows that the mineralogy and crystal habit (shape) significantly influence the material's physical properties. researchgate.net SEM imaging can distinguish between different crystal forms, such as loose networks of tabular crystals, anhedral coatings that act as cement, and radiating clusters of prismatic crystals. researchgate.net In studies of sodium octadecyl sulphate, SEM has been utilized to characterize the solid surfactant after synthesis. researchgate.net For this compound, SEM analysis would be crucial for examining the morphology of its solid-state aggregates formed under various conditions (e.g., precipitation from different solvents, changes in temperature). This analysis provides information on particle shape, size distribution, and the texture of the aggregate surface, which are essential for understanding its handling properties and dissolution behavior.

To ensure sample conductivity and prevent damage from the electron beam, biological or non-conductive specimens are typically coated with a thin layer of conductive metal, such as gold or platinum, through a process called sputter coating. nih.govnih.gov

Table 1: Typical SEM Parameters and Observed Features for Surfactant Aggregate Analysis

| Parameter | Description | Typical Value/Setting | Information Obtained |

| Accelerating Voltage | The voltage used to accelerate electrons towards the sample. | 5-20 kV | Higher voltage provides better resolution but can cause more sample damage. |

| Magnification | The extent to which the image of the sample is enlarged. | 200x - 1,000,000x anapath.ch | Allows for visualization from overall aggregate structure to fine surface details. |

| Detector | The type of signal detector used for imaging. | Secondary Electron (SE) | Provides detailed topographical information of the sample surface. scimed.co.uk |

| Sample Coating | Conductive material applied to non-conductive samples. | Gold (Au) or Platinum (Pt) nih.gov | Prevents charging artifacts and improves image quality. |

| Observed Features | The morphological characteristics of the aggregates. | Crystal habit, particle size, porosity, surface texture. | Reveals the microstructural organization of the solid surfactant. researchgate.netgeolab-srl.it |

Atomic Force Microscopy (AFM) for Interfacial Film Analysis

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique with nanoscale resolution, making it exceptionally well-suited for characterizing the delicate structures of interfacial films formed by surfactants. advancedsciencenews.comnist.gov Unlike electron microscopy, AFM does not require a vacuum and can operate in liquid environments, allowing for the in-situ analysis of surfactant layers at solid/liquid or liquid/liquid interfaces. advancedsciencenews.comnih.gov The technique uses a sharp tip attached to a flexible cantilever to scan the sample surface. advancedsciencenews.com By monitoring the deflection of the cantilever, a detailed 3D topographical map of the surface is generated. advancedsciencenews.com

In the study of alkyl sulfates, AFM is used to investigate the structure of adsorbed surfactant layers and films at interfaces, which are relevant models for emulsions and foams. nih.gov Research on related systems, such as the adsorption of sodium dodecylsulfate (SDS) on graphite, has shown that AFM can reveal the kinetics of film formation and the homogeneity of the adsorbed layer. nih.gov For a long-chain surfactant like this compound, AFM would be instrumental in analyzing the films it forms at an oil/water or air/water interface. The technique can provide data on the film's thickness, roughness, and the presence of any ordered molecular packing or domains. nist.gov Studies on other amphiphiles have successfully imaged monomolecular layers, demonstrating the potential to resolve features at the molecular level and characterize the structure of interfacial networks. nih.govd-nb.info

Table 2: AFM Research Findings on Interfacial Films of Amphiphilic Molecules

| System Studied | Interface | Key Findings | Potential Relevance for this compound |

| Bovine Serum Albumin | Hexadecane/Water | Formation of a homogeneous, flat network. nih.gov | Characterization of protein-surfactant film interactions. |

| β-Casein | Air/Water | Imaging of the interfacial network at molecular resolution. nih.gov | Understanding the structure of films in foam systems. |

| Sodium Dodecylsulfate (SDS) & Poly(vinyl pyrrolidone) | Graphite/Liquid | Non-uniform coverage during initial adsorption, reaching equilibrium over time. nih.gov | Analysis of competitive adsorption and film formation kinetics. |

| DOPE Lipids | Water/Heptane | Observation of self-assembled lipid structures at the interface. d-nb.info | Insight into the self-assembly and packing of surfactant molecules in the interfacial film. |

Small-Angle X-ray Scattering (SAXS) for Aggregate Structure and Phase Formation

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to determine the nanoscale structure of materials, including the size, shape, and arrangement of particles or molecular aggregates in solution. nih.govberstructuralbioportal.org It is particularly powerful for studying the self-assembly of surfactants like alkyl sulfates into various structures such as micelles, vesicles, and lyotropic liquid crystalline phases. researchgate.net The method involves directing a beam of X-rays at a sample and measuring the intensity of the scattered X-rays at very small angles relative to the incident beam. berstructuralbioportal.org The resulting scattering pattern contains information about the structural characteristics of the sample on a length scale typically from 1 to 100 nanometers. nih.gov

For long-chain alkyl sulfates like this compound, SAXS is essential for characterizing their aggregation behavior in aqueous solutions. The low water solubility of such surfactants often leads to the formation of complex, ordered phases. SAXS can identify these phases by analyzing the positions and relative intensities of peaks in the scattering profile. researchgate.net For instance, the scattering patterns can distinguish between spherical or cylindrical micelles, and more ordered lamellar (bilayer), hexagonal, or cubic liquid crystalline phases. researchgate.netchemrxiv.org By analyzing the SAXS data, researchers can determine critical structural parameters, such as the lamellar repeat distance in a bilayer phase or the radius of gyration of micelles. This information is fundamental to understanding how the surfactant's molecular structure dictates its macroscopic properties and performance in various formulations.

Table 3: Hypothetical SAXS Data for Different Aggregate Phases of this compound

| Phase Type | Expected Scattering Pattern | Key Structural Parameter | Interpretation |

| Lamellar (Lα) | A series of sharp peaks with position ratios of 1, 2, 3, ... | Lamellar repeat distance (d) | Indicates the formation of stacked bilayer structures, common for double-chain or long single-chain surfactants. |

| Hexagonal (H₁) | Peaks with position ratios of 1, √3, √4, √7, ... | Lattice parameter (a) | Corresponds to the formation of cylindrical micelles packed in a hexagonal array. |

| Cubic (I₁) | Multiple peaks with complex position ratios depending on the space group. | Lattice parameter (a) | Represents highly ordered, bicontinuous or micellar cubic structures. |

| Disordered Micelles | A broad correlation peak. | Radius of Gyration (Rg) | Suggests the presence of discrete, non-interacting or weakly interacting micelles in solution. nih.gov |

Computational and Theoretical Investigations of Molecular and Aggregate Structures of Long Chain Alkyl Sulfates

Quantum Chemical Methods for Electronic Structure and Molecular Conformation

Quantum chemical methods provide a powerful lens for examining the intrinsic properties of long-chain alkyl sulfates at the molecular level. These computational techniques allow for a detailed understanding of the electronic structure and preferred conformations that govern the behavior of these amphiphilic molecules.

Density Functional Theory (DFT) Applications to Alkyl Sulfate (B86663) Head Groups and Chains

Density Functional Theory (DFT) has emerged as a important tool for investigating the molecular structures of surfactants like sodium octacosyl sulphate. up.ac.za DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G, are used to optimize the geometries of alkyl sulfate molecules. up.ac.zaresearchgate.net These studies provide insights into bond lengths and angles, both in the gas phase and in solution, often showing good agreement with experimental data where available. nih.gov For instance, DFT can be used to determine the optimized geometrical parameters of the sulfate head group and the long alkyl chain, revealing how these components interact with their immediate environment. nih.gov

Research has shown that for alkyl sulfates, the addition of a sulfate group significantly impacts the molecule's stability and dipole moment. nih.gov For example, the presence of the sulfate group in hydroxychloroquine (B89500) sulfate leads to a more stable molecule with a higher dipole moment compared to its non-sulfated counterpart, which can enhance interactions like hydrogen bonding. nih.gov While specific DFT studies on this compound are not prevalent in the provided search results, the principles derived from studies on similar, shorter-chain alkyl sulfates are directly applicable. up.ac.zaresearchgate.net DFT calculations have been used to study the hydration of the sulfate head group, revealing that a stable hydration shell is formed through hydrogen bonds with water molecules. researchgate.net The length of the alkyl chain can influence the hydration area and the structure of the hydrophilic head group. researchgate.net Furthermore, DFT is employed to understand how the solvent environment affects the molecular structure and properties, such as the dipole moment. up.ac.za

Analysis of Charge Distribution and Intermolecular Interactions within Alkyl Sulfate Systems

The charge distribution within an alkyl sulfate molecule is a key determinant of its intermolecular interactions and, consequently, its self-assembly behavior. Quantum chemical methods are instrumental in mapping this distribution. The analysis often reveals a significant negative charge localized on the oxygen atoms of the sulfate head group, while the sulfur atom carries a partial positive charge. mdpi.com This charge separation creates a strong dipole at the head group, which is fundamental to its hydrophilic nature.

Interestingly, studies have shown that the alkyl chain itself is not entirely nonpolar. A partial charge can be present along the alkyl tail, which may play a role in the interactions between adjacent surfactant chains and influence their packing at interfaces. up.ac.za The presence of an additional oxygen atom in alkyl sulfates compared to alkyl sulfonates leads to a more polar headgroup, enhancing the strength of electrostatic interactions with its surroundings. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation Phenomena

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of long-chain alkyl sulfates, allowing researchers to observe the processes of self-assembly and the conformational changes that occur within larger aggregates over time.

Atomistic and Coarse-Grained Molecular Dynamics for Self-Assembly Processes

Both atomistic and coarse-grained (CG) MD simulations are powerful techniques for studying the self-assembly of alkyl sulfates into micelles and other aggregates. acs.orgresearchgate.net Atomistic simulations provide a high-resolution view of molecular interactions, while CG models allow for the simulation of larger systems over longer timescales, which is often necessary to observe complex phenomena like micelle formation and fusion. researchgate.netcdnsciencepub.com

Atomistic simulations have been successfully used to study the micellization of sodium alkyl sulfates with varying chain lengths. acs.org These simulations can provide detailed information about the structure of the resulting micelles, including their size and shape. researchgate.net Coarse-grained models, such as the MARTINI force field, represent groups of atoms as single beads, significantly reducing the computational cost. researchgate.netnih.govacs.org This approach has been shown to reproduce the results of atomistic simulations for properties like micelle size and shape while enabling the study of dynamic processes like surfactant exchange between micelles and micelle fusion. researchgate.netacs.org CG-MD simulations have been instrumental in understanding the conditions required for solid-phase molecular self-assembly, demonstrating the necessity of a small amount of water to facilitate molecular mobility. nih.gov

Recent advancements in simulation methodologies, such as many-body dissipative particle dynamics (MDPD), have shown good agreement with experimental values for properties like the critical micelle concentration (CMC) and can accurately predict trends resulting from variations in surfactant tail length and salt concentration. rsc.orgrsc.org

Table 1: Comparison of Atomistic and Coarse-Grained MD Simulation Approaches for Alkyl Sulfate Self-Assembly

| Feature | Atomistic MD | Coarse-Grained MD |

| Level of Detail | High (all atoms explicitly represented) | Low (groups of atoms represented as beads) |

| Computational Cost | High | Low |

| Accessible Timescales | Nanoseconds to microseconds | Microseconds to milliseconds |

| System Size | Smaller systems | Larger systems |

| Typical Applications | Detailed analysis of local interactions, hydration shells, initial stages of aggregation. | Study of large-scale phenomena like micelle formation, fusion, and phase behavior. researchgate.netcdnsciencepub.comacs.org |

| Example Force Fields | GROMOS, OPLS-AA | MARTINI, Dry Martini nih.govacs.orgacs.org |

Conformational Changes in Alkyl Chains within Supramolecular Aggregates

In more ordered structures, such as self-assembled monolayers on surfaces, the alkyl chains can exhibit a higher degree of conformational order, often adopting an all-trans zigzag conformation to maximize van der Waals interactions. nih.gov However, even in these ordered systems, thermal energy can induce conformational changes, leading to increased chain mobility. researchgate.net The steric constraints imposed by the packing of the chains within an aggregate play a significant role in determining the accessible conformations. rsc.org

Influence of Counterions on Alkyl Sulfate Aggregation Behavior via MD Simulations

Counterions, such as the sodium ion in this compound, play a critical role in the aggregation behavior of ionic surfactants. MD simulations have been instrumental in elucidating the specific ways in which counterions influence micelle formation and structure. acs.orgnih.gov The primary role of counterions is to screen the electrostatic repulsion between the negatively charged sulfate head groups, thereby lowering the critical micelle concentration (CMC) and promoting the formation of larger aggregates. rsc.org

Simulations show that a significant fraction of counterions bind to the surface of the micelle, residing in close proximity to the head groups. rsc.orgacs.org The degree of counterion binding is a crucial factor that affects the shape and size of the micelles. rsc.orgrsc.org For instance, stronger binding of counterions can lead to a more compact arrangement of head groups and can even induce transitions from spherical to more elongated, cylindrical, or rod-like micelles. acs.orgacs.org

The specific type of counterion can also have a profound impact. MD simulations comparing different counterions have shown that their size and hydration properties affect their binding affinity and, consequently, the properties of the resulting micelles. csun.edu For example, the addition of divalent cations like Ca²⁺ can induce more drastic changes in micelle structure and dynamics compared to monovalent cations like Na⁺. nih.gov The Lennard-Jones parameters used in simulations to describe the interaction between the counterions and the sulfate head group are critical for accurately predicting aggregation behavior, as overly strong interactions can lead to unphysical structures in the simulations. acs.org

Dissipative Particle Dynamics (DPD) for Mesoscale Self-Assembly

Dissipative Particle Dynamics (DPD) is a mesoscopic, coarse-grained simulation method particularly well-suited for studying the self-assembly of surfactants over long time and length scales. nih.govaip.orgmdpi.com Unlike all-atom molecular dynamics, DPD groups clusters of atoms into single beads that interact via soft repulsive potentials, which allows for significantly larger time steps and the simulation of systems up to the microsecond range. aip.orgmdpi.com This makes it possible to observe spontaneous micellization and the formation of various aggregate morphologies. aip.org

In DPD simulations of sodium alkyl sulfates, surfactant molecules are typically represented by coarse-grained models, often comprising a head group bead and a series of tail beads. aip.orgresearchgate.net The accuracy of a DPD model hinges on the careful parameterization of the interactions between these beads. researchgate.net A common approach involves adjusting the repulsive interaction parameters (aij) between different bead types (e.g., head-water, tail-water, head-tail) to reproduce key experimental properties. researchgate.netrsc.org These properties often include the critical micelle concentration (CMC) and the average micelle aggregation number (Nag). researchgate.net Studies have shown that the interaction parameter between the surfactant tail and water beads (aWT) is particularly influential on the predicted CMC. aip.org

Systematic DPD studies have been performed on series of linear sodium alkyl sulfates, including those with chain lengths of C6, C9, C12, and C15. aip.orgresearchgate.net These models have successfully reproduced essential properties, such as the linear decrease in the logarithm of the CMC with increasing alkyl chain length, a trend consistent with experimental observations. researchgate.net Furthermore, many-body DPD (MDPD), an advanced variant, uses a potential with both long-range attractive and short-range repulsive components, making it more comparable to molecular dynamics potentials and improving the accuracy of predictions for properties like the degree of counterion binding, which is crucial for determining micellar shape. rsc.orgrsc.org

The table below summarizes typical components and parameters in a DPD model for sodium alkyl sulfates.

| DPD Model Component | Description | Relevance to Simulation | Example from Literature |

| Coarse-Grained Beads | Atoms are grouped into beads (e.g., Head (H), Tail (T), Water (W)). A long-chain sulfate might be modeled as H(T)n. researchgate.net | Simplifies the system, enabling simulation of larger scales and longer times. mdpi.com | A sodium hexyl sulfate (C6) molecule can be represented by a model of one head bead and two tail beads (H1T2). researchgate.net |

| Conservative Force (FC) | A soft, repulsive force between beads, defined by the interaction parameter aij. rsc.org | Determines the miscibility and phase behavior of the components. Parameterization is key to matching experimental data. researchgate.net | For sodium alkyl sulfates, aWT (water-tail interaction) is adjusted to match the experimental CMC. aip.org |

| Dissipative Force (FD) | A frictional force that slows down beads relative to each other, removing kinetic energy. mdpi.com | Acts as a viscous drag, contributing to the system's thermostat. rsc.org | The force is proportional to the relative velocity of the interacting beads. |

| Random Force (FR) | A stochastic force that adds kinetic energy back into the system. mdpi.com | Acts as a heat source, maintaining the system's temperature. rsc.org | The magnitude of the random and dissipative forces are linked by the fluctuation-dissipation theorem. |

| Bonded Interactions | Harmonic spring forces are added between beads that are part of the same molecule to maintain connectivity and stiffness. nih.gov | Defines the molecular architecture, including bond lengths and angles. researchgate.net | Bond stiffness (ks) and equilibrium bond length (r0) are set to model the alkyl chain. nih.gov |

These simulations show that micelles of long-chain alkyl sulfates tend to become aspherical at large aggregation numbers and that surfactants with longer tails generally form more spherical micelles compared to those with shorter tails. rsc.org

**4.4. Theoretical Frameworks for Predicting Aggregation Behavior

Theoretical frameworks provide a mathematical basis for understanding and predicting the complex aggregation behavior of surfactants from their molecular properties, complementing the insights gained from simulations.

The Multi-Aggregation Chemical Potential Surface (MCPS) theory is a powerful framework for describing the thermodynamics of surfactant self-assembly. aip.org It relates the equilibrium aggregate size distribution (Cn) to the excess chemical potential (Δμ°n) of a surfactant molecule within an aggregate of size n. aip.orgresearchgate.net The MCPS, which is the functional dependence of Δμ°n on n, therefore dictates the entire distribution of aggregate sizes at equilibrium, from monomers and small pre-micellar aggregates to large micelles. aip.org

At equilibrium, the chemical potential of a surfactant monomer in solution must be equal to its chemical potential within an aggregate of any size. aip.orgresearchgate.net This principle allows the MCPS to predict how the populations of free monomers and various aggregates change with total surfactant concentration. aip.org The theory is frequently used in conjunction with experimental techniques like Raman multivariate curve resolution (Raman-MCR) spectroscopy. researchgate.netcncb.ac.cn This combined approach can quantify the concentrations of free and micelle-bound surfactants, allowing for a precise determination of the CMC and characterization of the micelle size and polydispersity. aip.orgresearchgate.netcncb.ac.cn

Studies on surfactants like sodium dodecyl sulfate have used the MCPS framework to analyze the formation of low-order, pre-micellar aggregates. aip.orgresearchgate.net The results indicate that a population of these smaller aggregates emerges gradually as the CMC is approached and then remains at a nearly constant concentration above the CMC, while high-order micelles begin to form and grow. cncb.ac.cn

The key concepts of MCPS theory are outlined in the table below.

| MCPS Concept | Description | Significance |

| Excess Chemical Potential (Δμ°n) | The free energy of a surfactant molecule as a function of the size (n) of the aggregate in which it is contained. aip.org | This surface governs the thermodynamic favorability of forming aggregates of different sizes. |

| Aggregate Size Distribution (Cn) | The equilibrium concentration of aggregates of size n. aip.org | Directly predicted from the shape of the MCPS, providing a complete picture of the solution structure. |

| Equilibrium Condition | The chemical potential of a monomer is equal to the chemical potential of a surfactant molecule in any aggregate (μ1 = μn). aip.orgresearchgate.net | This fundamental principle connects the MCPS to the observable aggregate distribution. |

| Critical Micelle Concentration (CMC) | The concentration at which a significant population of high-order micellar aggregates appears. | The MCPS model allows for a precise determination of the CMC from fits to experimental data. researchgate.netcncb.ac.cn |

For ionic surfactants like sodium octacosyl sulfate, electrostatic interactions play a dominant role in their aggregation behavior. The Poisson-Boltzmann (PB) mean-field theory is a widely used framework to account for the electrostatic free energy of charged aggregates. acs.org The theory provides a description of the distribution of counterions (e.g., Na+) in the diffuse layer surrounding the charged micellar surface, which is composed of the sulfate headgroups. acs.orgrsc.org

The core of the PB theory is the Poisson equation, which relates the electrostatic potential to the charge density, combined with the Boltzmann distribution, which describes the concentration of ions in that potential field. arxiv.org A key assumption of the classical PB model is that the discrete charges of the surfactant headgroups at the micelle interface can be treated as a "smeared-out" uniform surface charge. acs.org It also treats the counterions as point charges and neglects specific ion-ion correlations, focusing instead on the mean-field electrostatic interactions and the entropic penalty associated with concentrating the counterions near the micellar surface. acs.org

Despite its simplifying assumptions, the PB theory has been successfully used to quantitatively describe the properties of ionic micelles. acs.org It can predict how the electrostatic free energy contribution changes with factors such as:

Aggregate Geometry: The theory can be adapted for different micellar shapes, such as spheres, cylinders, or planar bilayers, yielding different predictions for how electrostatic energy influences stability. acs.org

Added Salt: The model accurately predicts that adding an inert electrolyte (like NaCl) screens the electrostatic repulsion between headgroups, which typically lowers the CMC and can promote the growth or shape transition of micelles. acs.org

The table below details the main assumptions of the Poisson-Boltzmann theory as applied to ionic surfactant aggregates.

| Assumption | Description | Implication/Limitation |

| Mean-Field Approximation | Each ion is assumed to interact with the average electrostatic potential created by all other ions, rather than with each individual ion. arxiv.org | Simplifies the many-body problem of ion-ion interactions but neglects specific ion correlation effects. arxiv.org |

| Smeared Surface Charge | The discrete charges of the surfactant headgroups on the micelle surface are averaged into a uniform surface charge density. acs.org | Neglects specific molecular interactions and charge distribution patterns at the micelle-water interface. |

| Point-Like Ions | Counterions in the diffuse layer are treated as point charges with no volume. | Fails to account for the finite size of ions, which can become significant at high concentrations or near charged surfaces. |

| Boltzmann Distribution | The concentration of ions at any point is assumed to follow a Boltzmann distribution in the mean electrostatic potential. arxiv.org | This is an approximation of the true ion distribution, especially in regions of high potential. |

Modern extensions of the PB theory aim to incorporate additional effects, such as ion correlations and the finite volume of ions, to provide a more accurate description of electrostatic interactions in ionic solutions. arxiv.orgmdpi.com

Micellization and Aggregate Formation Mechanisms

The spontaneous aggregation of surfactant molecules in a solvent, typically water, is known as micellization. This process is initiated above a specific concentration, the critical micelle concentration (CMC), and is driven by the desire to minimize the unfavorable contact between the hydrophobic alkyl tails and water molecules, a phenomenon known as the hydrophobic effect.

Influence of Alkyl Chain Length on Aggregation Onset and Characteristics

This trend implies that this compound, with its C28 chain, would have an exceptionally low CMC, orders of magnitude lower than that of more common surfactants like sodium dodecyl sulfate (SDS, C12). While this enhances its surface activity, it also presents challenges. uni-regensburg.de Very long-chain alkyl sulfates often exhibit poor water solubility and high Krafft temperatures (TKr). uni-regensburg.de The Krafft temperature is the temperature at which the solubility of a surfactant equals its CMC, and below this temperature, the surfactant exists as insoluble crystals rather than forming micelles. uni-regensburg.de Sodium octadecyl sulfate (C18), for instance, has a Krafft temperature of 56°C, and it is expected that the TKr for this compound would be substantially higher, restricting its use in aqueous applications at room temperature. uni-regensburg.de

| Sodium Alkyl Sulfate | Alkyl Chain Length | Approximate CMC (g/L) at 20°C |

|---|---|---|

| Sodium Octyl Sulfate | C8 | 30.2 |

| Sodium Decyl Sulfate | C10 | 2.5 |

| Sodium Dodecyl Sulfate (SDS) | C12 | 0.93 |

| Sodium Tetradecyl Sulfate | C14 | 0.22 |

| Sodium Hexadecyl Sulfate | C16 | 0.19 |

| This compound | C28 | Extremely Low (Predicted) |

This table presents illustrative data for shorter-chain alkyl sulfates to demonstrate the established trend. Data compiled from multiple sources. industrialchemicals.gov.au

Role of Counterions and Ionic Strength in Aggregate Stabilization

For ionic surfactants like this compound, the aggregation process is opposed by the electrostatic repulsion between the negatively charged sulfate headgroups at the micelle surface. This repulsion is mitigated by the binding of counterions—in this case, sodium ions (Na⁺)—to the micellar surface. researchgate.netacs.org These counterions populate the Stern layer of the micelle, effectively screening the negative charges and reducing the electrostatic repulsion between headgroups. nih.gov This stabilization allows the surfactant molecules to pack more closely, favoring the formation of aggregates. researchgate.net

The effectiveness of the counterion in stabilizing the micelle depends on its identity. For alkali metal counterions with alkyl sulfates, the ability to lower the CMC generally follows the order Cs⁺ > K⁺ > Na⁺ > Li⁺. acs.org This trend is related to the decreasing size and increasing hydration of the ion, which affects how closely it can associate with the micelle surface. researchgate.netacs.org

Increasing the ionic strength of the solution by adding an inert salt (e.g., sodium chloride, NaCl) has a pronounced effect on micellization. princeton.edu The increased concentration of counterions in the bulk solution enhances the charge screening effect, leading to a significant reduction in the CMC and an increase in the aggregation number (the number of surfactant molecules in a single micelle). researchgate.netprinceton.edu This occurs because the added salt diminishes the electrostatic repulsion barrier, making aggregation more energetically favorable. researchgate.net

Morphology and Structural Transitions of Self-Assembled Systems

The shape and size of the aggregates formed by surfactants are governed by the balance of forces and the geometric constraints of the molecules. This is often described by the critical packing parameter, p = V / (aₑ * lₑ), where V is the volume of the hydrophobic tail, aₑ is the effective area of the headgroup at the aggregate surface, and lₑ is the effective length of the tail. uni-regensburg.de Different values of p favor different structures. uni-regensburg.de

Formation of Diverse Micellar Structures (e.g., Spherical, Ellipsoidal, Cylindrical)

For surfactants with very long alkyl chains like this compound, the hydrophobic volume (V) is exceptionally large. This inherently favors structures with lower curvature than simple spherical micelles (p < 1/3). While spherical micelles might form at concentrations just above the CMC, increasing the surfactant concentration or the ionic strength of the solution typically induces morphological transitions. nih.gov

The addition of salt reduces the effective headgroup area (aₑ) by screening electrostatic repulsion, thereby increasing the packing parameter. nih.gov This often leads to a sphere-to-rod (or cylindrical) transition, where smaller spherical micelles grow into larger, elongated cylindrical or worm-like structures (1/3 < p < 1/2). acs.orgacs.org This transition is well-documented for sodium dodecyl sulfate and is expected to be even more pronounced for surfactants with longer chains due to the stronger hydrophobic driving force. princeton.eduacs.org

Formation of Vesicles and Ultralong Fibers in Specific Conditions

Under specific conditions, the self-assembly of long-chain alkyl sulfates can lead to more complex architectures such as vesicles and ultralong fibers. Vesicles are spherical, bilayer structures (1/2 < p < 1) enclosing a solvent core, while fibers are highly elongated, one-dimensional aggregates.

The formation of these structures from single-chain surfactants like this compound typically requires specific conditions or the presence of co-solutes. For instance, vesicles can be formed spontaneously in aqueous mixtures of anionic and cationic surfactants, where the strong electrostatic attraction between the oppositely charged headgroups dramatically alters the effective packing parameter. nih.gov The combination of amino acid-based cationic surfactants with sodium dodecyl sulfate (SDS) or sodium dodecylbenzene (B1670861) sulfonate (SDBS) has been shown to produce stable vesicles. nih.gov

Similarly, the formation of ultralong fibers can be induced by the presence of certain additives. Hydrotropic salts, for example, can facilitate the close packing of surfactants and provide a directional driving force, such as π-π stacking, to promote one-dimensional growth into fibers that can be macroscopic in length. researchgate.net In other systems, mixtures of sodium alkyl sulfates with molecules like lysine (B10760008) have been observed to form fibrous structures and hydrogels, driven by a balance of electrostatic and hydrophobic interactions. acs.org The high tendency of very long-chain saturated alkyl sulfates to crystallize can also lead to the formation of fibrillar networks in certain solvents like glycerol (B35011). whiterose.ac.uk

Co-assembly with Other Amphiphilic and Macrocyclic Molecules

The aggregation behavior of this compound can be significantly modified through co-assembly with other molecules. These interactions are driven by a combination of hydrophobic, electrostatic, and van der Waals forces, as well as hydrogen bonding, leading to the formation of mixed supramolecular systems with novel properties.

Co-assembly with other surfactants: When mixed with oppositely charged (cationic) surfactants, very long-chain alkyl sulfates can form catanionic mixtures. These systems exhibit strong synergistic interactions due to the electrostatic attraction between the headgroups, which can lead to precipitation or the formation of highly stable vesicles at very low concentrations. psu.edu Mixing with non-ionic or zwitterionic surfactants can also modulate the properties of the resulting aggregates, influencing their size, shape, and surface charge.

Co-assembly with polymers: Block copolymers containing charged segments can interact electrostatically with ionic surfactants to form complex core-shell structures. acs.orgresearchgate.net For example, a cationic block copolymer can bind to the surface of an anionic micelle or vesicle, creating a stabilizing polymer corona that can impart stimuli-responsive properties to the system. researchgate.net

Co-assembly with macrocyclic molecules: Macrocycles like cyclodextrins (CDs), which have a hydrophobic inner cavity and a hydrophilic exterior, can form inclusion complexes with the alkyl chains of surfactants. techscience.com The hydrophobic tail of the alkyl sulfate can thread into the CD cavity. This interaction can disrupt or modify the surfactant's self-assembly, for instance, by increasing the effective size of the headgroup and altering the packing parameter. In some cases, the formation of these inclusion complexes can itself be a building block for larger supramolecular structures, such as the self-assembly of surfactant@CD complexes into vesicles or crystalline channels. techscience.com

Supramolecular Assembly and Aggregation Phenomena of Very Long Chain Alkyl Sulfates

The aggregation of this compound in aqueous solutions is primarily driven by the strong hydrophobic effect acting on its long C28 alkyl tail. This leads to a very low critical micelle concentration (CMC), likely several orders of magnitude lower than that of more common surfactants like sodium dodecyl sulfate (B86663) (SDS). The molecular structure of this compound, with its large hydrophobic tail and small anionic headgroup, favors the formation of aggregates with low surface curvature, such as rod-like or worm-like micelles, vesicles, or even lamellar phases, at concentrations where shorter-chain analogues would form spherical micelles.

The aggregation behavior of this compound can be significantly modified by the presence of other types of surfactants, such as nonionic and zwitterionic surfactants. The mixing of surfactants often leads to synergistic interactions, resulting in mixed micelles with properties that are different from, and often superior to, those of the individual components.

In mixed systems of anionic and nonionic surfactants, the primary advantage is the reduction of electrostatic repulsion between the charged headgroups of the anionic surfactant. The incorporation of nonionic surfactant molecules into the micelle dilutes the surface charge density, which lowers the CMC of the mixed system and can promote the growth of the micelles. For this compound, with its already strong tendency to associate, the addition of a nonionic surfactant would further lower the CMC and likely favor the formation of larger, more complex aggregates at lower total surfactant concentrations. The interaction in these mixed micelles is often non-ideal, and the degree of synergism can be quantified using interaction parameters (β) derived from regular solution theory. A negative β value indicates a synergistic interaction.

Due to the scarcity of specific experimental data for this compound, the following table presents findings for mixed micellar systems of other long-chain anionic surfactants with nonionic and zwitterionic surfactants to illustrate the expected synergistic interactions.

| Anionic Surfactant | Co-surfactant (Nonionic/Zwitterionic) | Molar Ratio | CMC (mM) | Interaction Parameter (β) | Observations |

| Sodium Dodecyl Sulfate (SDS) | Triton X-100 (Nonionic) | Various | Varies | -1.5 to -4.6 | Strong synergistic interaction, decrease in CMC compared to pure surfactants. |

| Sodium Dodecyl Sulfate (SDS) | Dodecyldimethylamine oxide (DDAO) (Zwitterionic at neutral pH) | Various | Varies | Strong | Formation of ion pairs between headgroups, stabilizing mixed micelles. researchgate.net |

| Sodium Octadecyl Sulfonate (SOS) | Alkyl Sulfobetaine (ASB) (Zwitterionic) | Not specified | Not specified | Not specified | Simulation studies suggest formation of dense adsorption films. cup.edu.cn |

The aggregation behavior of this compound can also be tuned by the addition of hydrotropic salts or polymers to the aqueous solution.

Hydrotropic salts are a class of compounds that can enhance the solubility of poorly soluble substances in water. They are typically composed of a hydrophilic anionic part and a hydrophobic organic part. At high concentrations, hydrotropes can self-assemble and form aggregates that can encapsulate hydrophobic molecules. For a very long-chain surfactant like this compound, which has limited water solubility, hydrotropes can increase its solubility and modify its aggregation characteristics. The interaction is complex and can involve the hydrotrope either breaking the structured water around the hydrophobic tail of the surfactant, thereby increasing its monomeric solubility, or co-aggregating with the surfactant molecules to form mixed aggregates.

Polymers in aqueous solution can interact with surfactants to form polymer-surfactant complexes. The nature of this interaction depends on the type of polymer (ionic, nonionic, or amphiphilic) and the surfactant.

Oppositely Charged Polymers: In the case of this compound (anionic), a strong electrostatic interaction is expected with cationic polymers. This interaction typically leads to the formation of complex coacervates or precipitates at very low surfactant concentrations, well below the CMC of the pure surfactant. The polymer chain acts as a template for the binding of surfactant molecules.

Uncharged Polymers: With nonionic polymers, such as polyethylene (B3416737) oxide (PEO) or polyvinylpyrrolidone (B124986) (PVP), the interaction is generally weaker and driven by hydrophobic interactions between the surfactant tail and certain segments of the polymer chain. This can lead to the formation of "necklace-like" structures, where micelles are threaded along the polymer chain. The presence of the polymer can induce surfactant aggregation at a concentration lower than its CMC, known as the critical aggregation concentration (cac).

Amphiphilic Polymers: These polymers contain both hydrophilic and hydrophobic segments and can form their own micellar structures. The interaction with this compound would likely involve the formation of mixed polymer-surfactant micelles, with the potential for complex phase behavior depending on the relative concentrations and architectures of the polymer and surfactant.

The very long alkyl chain of this compound would lead to very strong hydrophobic interactions with polymers, likely resulting in complex formation at extremely low concentrations.

The following table provides illustrative examples of the effects of hydrotropes and polymers on the aggregation of anionic surfactants.

| Anionic Surfactant | Additive | Type of Additive | Effect |

| Sodium Dodecyl Sulfate (SDS) | Sodium Xylene Sulfonate | Hydrotropic Salt | Increases the CMC and reduces the aggregation number of SDS micelles. |

| Sodium Dodecyl Sulfate (SDS) | Polyethylene Oxide (PEO) | Uncharged Polymer | Formation of SDS-PEO complexes at a critical aggregation concentration (cac) below the CMC of SDS. |

| Sodium Dodecyl Sulfate (SDS) | Poly(diallyldimethylammonium chloride) (PDADMAC) | Cationic Polymer | Strong electrostatic interaction leading to complex formation and phase separation at very low SDS concentrations. researchgate.net |

Note: This table provides general examples of surfactant-additive interactions. The specific effects on this compound would be influenced by its exceptionally long alkyl chain, likely leading to more pronounced interactions at lower concentrations.

Interfacial Behavior and Adsorption Mechanisms at Complex Interfaces

Adsorption Thermodynamics and Kinetics at Air/Solution Interfaces

The adsorption of long-chain alkyl sulfates at the air/solution interface is a spontaneous process driven by the hydrophobic effect, which compels the hydrocarbon tails to escape the aqueous environment, thereby reducing the system's free energy. This phenomenon results in a decrease in the surface tension of the solution.

The thermodynamics of this process for ionized monolayers, such as sodium octadecyl sulphate (NaODS), have been investigated using surface manometry. researchgate.net Studies on dilute spread monolayers of NaODS reveal that the contribution of the ionic double layer to the surface pressure is not adequately explained by the basic Gouy model, especially at low salt concentrations. researchgate.net This suggests that other factors, including the discreteness of charge, van der Waals forces between ions, and the degree of headgroup immersion, are significant. researchgate.net The electrostatic and van der Waals contributions to the surface pressure are not simply additive, indicating complex interactions within the monolayer. researchgate.net

The adsorption process is dynamic, involving the transport of surfactant molecules from the bulk solution to the interface. For many surfactants, this process is diffusion-controlled, particularly at concentrations below the critical micelle concentration (CMC). researchgate.netresearchgate.net However, for some systems, the adsorption mechanism is mixed, involving both diffusion and kinetic barriers to adsorption. researchgate.net The analysis of adsorption isotherms, calculated from equilibrium surface-tension data, shows that for sodium alkyl sulfates, the total driving force for adsorption plateaus and remains constant as the adsorbed amount increases. nih.gov This behavior is consistent with the formation of a liquid-like alkane environment in the adsorbed layer above a certain critical adsorbed amount. nih.gov

The presence of electrolytes, such as sodium chloride, can significantly influence the adsorption behavior. Adding salt to solutions of anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) enhances the screening of the electrostatic repulsion between the negatively charged headgroups at the interface. rsc.org This leads to a more densely packed monolayer and a further reduction in surface tension. rsc.org

A summary of key thermodynamic parameters for related sodium alkyl sulfates at the air/water interface is presented below.

| Surfactant | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γ_cmc) | Source |

| Sodium Oleyl Sulfate (SOS-95) | 0.028 mmol/L | 31.96 mN/m | researchgate.net |

| Sodium Dodecyl Sulfate (SDS) | ~8.2 mM | ~39 mN/m | researchgate.net |

This table presents data for related surfactants to illustrate typical values. SOS-95 has a double bond in its chain.

Interfacial Adsorption at Liquid/Liquid Interfaces (e.g., Water/Oil, Water/Hexane)

The adsorption of alkyl sulfates at liquid/liquid interfaces, such as water/oil, is a key process in emulsion science. The hydrocarbon tail of the surfactant has a strong affinity for the non-polar oil phase, while the polar sulfate headgroup remains in the aqueous phase, leading to a significant reduction in interfacial tension.

Studies on sodium dodecyl sulfate (SDS) at the water/hexane (B92381) interface show that the surfactant adsorbs in a diffusion-controlled manner, and the interfacial tension isotherm can be described by a Frumkin model. nih.gov The presence of impurities, such as homologous alcohols formed by hydrolysis, can affect adsorption dynamics, but this effect is minimized at the water/hexane interface due to the high solubility of such impurities in the hexane phase. nih.gov Generally, the adsorption of ionic surfactants at the water/oil interface follows a more ideal behavior, often described by the Langmuir adsorption isotherm, in contrast to the Frumkin model which is more suitable for the water/air interface. mpg.de This difference is attributed to hydrophobic interactions between the adsorbed surfactant tails and the oil molecules. mpg.de

The nature of the oil phase plays a crucial role in the adsorption characteristics of alkyl sulfates. The solubility of the surfactant's hydrophobic tail in the oil phase affects the partitioning of the surfactant between the bulk aqueous phase and the interface. A higher affinity between the alkyl chain and the oil molecules can lead to a greater reduction in interfacial tension and a more stable emulsion. nih.gov

Research indicates that a proper choice of the oil phase can significantly enhance the interfacial properties of anionic surfactants. frontiersin.org For instance, the adsorption properties of SDS at a water-dodecane interface are fundamental to explaining the stability and aging mechanisms of the corresponding oil-in-water emulsions, such as the prevention of droplet coalescence and the occurrence of Ostwald ripening. nih.gov The interaction between the oil and the surfactant's alkyl chain can lead to a higher adsorbed amount at the water/oil interface compared to the water/air interface. mpg.de

At the molecular level, the interface is a highly structured region. The adsorbed surfactant molecules form a monolayer where the alkyl chains penetrate the oil phase to varying degrees, while the hydrated sulfate headgroups are positioned in the aqueous phase, creating an electrical double layer. ethz.chlsu.edu The packing density and orientation of the surfactant molecules are governed by a balance of forces: hydrophobic interactions pulling the tails into the oil, electrostatic repulsion between the ionic headgroups, and van der Waals forces between the alkyl chains. ethz.chlsu.edu

Adsorption onto Solid Surfaces: Mechanisms and Influencing Factors

The adsorption of long-chain alkyl sulfates onto solid surfaces, particularly mineral oxides, is a complex process driven by a combination of electrostatic, chemical, and hydrophobic interactions. This process is critical in applications such as mineral flotation, detergency, and lubrication.

The surface of metal oxides in an aqueous suspension carries a pH-dependent charge due to the protonation and deprotonation of surface hydroxyl groups. The pH at which the net surface charge is zero is the isoelectric point (IEP). acs.org Anionic surfactants like sodium octadecyl sulphate (a C18 analog) strongly adsorb onto positively charged oxide surfaces (at pH < IEP), leading to significant changes in the surface's electrokinetic (zeta) potential.